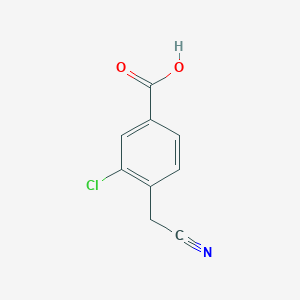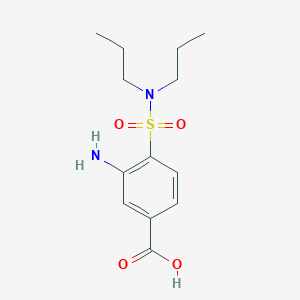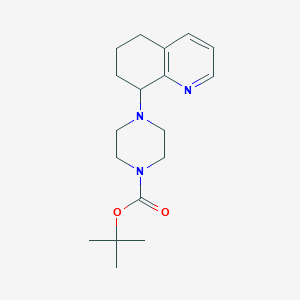
3-(M-Tolyl)oxetan-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(M-Tolyl)oxetan-3-OL is an organic compound that features an oxetane ring substituted with a methyl group on the phenyl ring. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the oxetane ring imparts significant strain to the molecule, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(M-Tolyl)oxetan-3-OL typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides. For instance, the reaction of 2-bromobenzoic acid with terminal epoxides in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives . Another approach involves the use of epichlorohydrin as a starting material, which undergoes ring-opening and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of phase-transfer catalysts and controlled reaction conditions can enhance the yield and selectivity of the desired product. The scalability of these methods allows for the efficient production of oxetane derivatives on an industrial scale.
化学反应分析
Types of Reactions
3-(M-Tolyl)oxetan-3-OL undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones or other oxidized derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetanones, while reduction can produce alcohols.
科学研究应用
3-(M-Tolyl)oxetan-3-OL has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(M-Tolyl)oxetan-3-OL involves its interaction with molecular targets and pathways. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
Oxetan-3-ol: A simple oxetane derivative with a hydroxyl group.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol.
3-Oximinooxetane: An oxetane derivative with an oxime group.
Uniqueness
3-(M-Tolyl)oxetan-3-OL is unique due to the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interactions with molecular targets compared to other oxetane derivatives .
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H12O2/c1-8-3-2-4-9(5-8)10(11)6-12-7-10/h2-5,11H,6-7H2,1H3 |
InChI 键 |
LZIXJNQKAVPEGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2(COC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




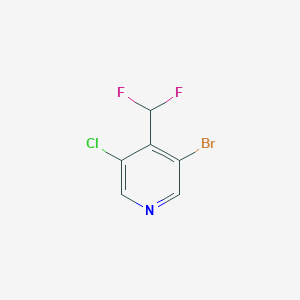
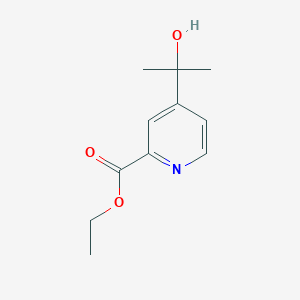
![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
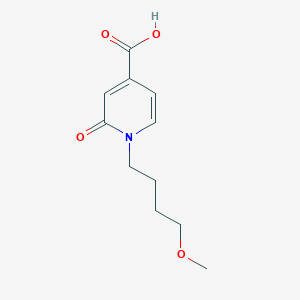
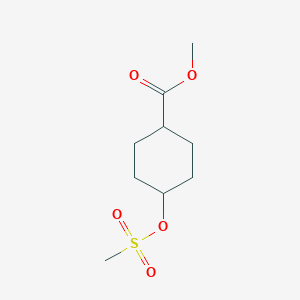
![6-[3-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896081.png)
![3-Methyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B13896084.png)

